molecular formula C23H37IN4O2 B154138 3-Iodo-4-azido-N-hexadecylsalicylamide CAS No. 129178-67-2

3-Iodo-4-azido-N-hexadecylsalicylamide

Cat. No.: B154138
CAS No.: 129178-67-2
M. Wt: 526.5 g/mol
InChI Key: CZIANYBTJZHSQL-UHFFFAOYSA-N
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Description

3-Iodo-4-azido-N-hexadecylsalicylamide is a synthetic salicylamide derivative featuring a unique combination of functional groups: an iodo substituent at position 3, an azido group at position 4, and a hexadecyl chain attached to the amide nitrogen. This compound is structurally tailored for applications in photoaffinity labeling, polymer chemistry, or drug delivery systems due to its reactive azide group (suitable for click chemistry) and lipophilic hexadecyl chain, which enhances membrane permeability or micelle formation .

Properties

CAS No.

129178-67-2

Molecular Formula

C23H37IN4O2

Molecular Weight

526.5 g/mol

IUPAC Name

4-azido-N-hexadecyl-2-hydroxy-3-(125I)iodanylbenzamide

InChI

InChI=1S/C23H37IN4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-23(30)19-16-17-20(27-28-25)21(24)22(19)29/h16-17,29H,2-15,18H2,1H3,(H,26,30)/i24-2

InChI Key

CZIANYBTJZHSQL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O

Isomeric SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O

Synonyms

3-iodo-4-azido-N-hexadecylsalicylamide
IAHS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 3-Iodo-4-azido-N-hexadecylsalicylamide with analogous compounds:

Compound Backbone Substituents Key Functional Groups Applications
3-Iodo-4-azido-N-hexadecylsalicylamide Salicylamide 3-Iodo, 4-azido, N-hexadecyl Azide, halogen (I), long alkyl chain Photoaffinity probes, polymer crosslinking
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro, N-phenyl Halogen (Cl), aromatic substituent Monomer for polyimide synthesis
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Indeno-pyrazole Cyclohexyl, hydrazone Hydrazone, fused heterocycle Unreported (toxicological data lacking)

Key Observations :

  • Azide Functionality: The 4-azido group enables bioorthogonal click chemistry, a feature absent in the compared phthalimide and indeno-pyrazole derivatives.
  • Alkyl Chain : The N-hexadecyl chain enhances lipid solubility, contrasting with the phenyl or cyclohexyl groups in analogs, which prioritize rigidity or aromatic interactions.

Physicochemical Properties

  • Solubility : The hexadecyl chain renders the compound highly lipophilic, reducing aqueous solubility compared to 3-chloro-N-phenyl-phthalimide (which is moderately soluble in polar aprotic solvents) .
  • Stability: The azide group may introduce photolytic sensitivity, unlike the more stable hydrazone group in 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone .

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